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Boronic acid, 3-pyridinyl-, diethyl ester
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Overview
Description
Boronic acid, 3-pyridinyl-, diethyl ester is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, with two ethyl ester groups. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, 3-pyridinyl-, diethyl ester can be achieved through several methods:
Halogen-Metal Exchange (HMe) and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) followed by Borylation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium as a catalyst to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of a pyridine derivative with a boron-containing reagent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, 3-pyridinyl-, diethyl ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide, catalyzed by palladium.
Oxidation: The boronic ester can be oxidized to form boronic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acid Derivatives: Resulting from oxidation reactions.
Substituted Esters: Produced through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids are known for their role in the development of anticancer agents. The 3-pyridinylboronic acid derivative has been explored for its potential in targeting cancer cells. Research indicates that compounds containing boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that pyridinylboronic acids can selectively inhibit certain proteasomes, which are crucial for regulating protein degradation in cancer cells .
Antibacterial and Antiviral Properties
The antibacterial and antiviral activities of boronic acids are also noteworthy. The 3-pyridinylboronic acid has been investigated for its efficacy against various pathogens. Its mechanism often involves the inhibition of bacterial enzymes that are vital for cell wall synthesis, thereby demonstrating potential as a therapeutic agent against resistant bacterial strains .
Drug Delivery Systems
Boronic acids can form reversible covalent bonds with diols and sugars, making them suitable for drug delivery applications. The diethyl ester form enhances solubility and stability, facilitating the design of smart drug delivery systems that release therapeutic agents in response to specific stimuli (e.g., pH changes) .
Organic Synthesis
Suzuki Coupling Reactions
One of the most significant applications of boronic acids is in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules. The 3-pyridinyl-, diethyl ester variant can participate in these reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals . The ability to introduce a 3-pyridyl moiety into various substrates expands the scope of synthetic methodologies available to chemists.
Combinatorial Chemistry
The versatility of boronic acids allows their use in combinatorial chemistry for drug discovery. The 3-pyridinylboronic acid can be utilized to create libraries of compounds that can be screened for biological activity, aiding in the identification of lead compounds for further development .
Materials Science
Dynamic Covalent Networks
Boronic acids are increasingly used in creating dynamic covalent networks due to their ability to form reversible bonds with diols. This property is exploited in developing materials with tunable mechanical properties and self-healing capabilities. The incorporation of the 3-pyridinyl group into these networks enhances the thermal stability and responsiveness of the materials .
Sensors and Detection Systems
The unique reactivity of boronic acids allows their application in sensor technologies. For instance, boronic acid derivatives can be used to develop sensors that detect glucose levels through changes in fluorescence or conductivity when interacting with sugars . This application is particularly relevant in diabetes management.
Summary Table of Applications
Application Area | Specific Use | Mechanism/Benefit |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibition of proteasome activity |
Antibacterial and antiviral agents | Inhibition of bacterial cell wall synthesis | |
Drug delivery systems | Reversible bonding with diols/sugars | |
Organic Synthesis | Suzuki coupling reactions | Formation of biaryl compounds |
Combinatorial chemistry | Creation of diverse compound libraries | |
Materials Science | Dynamic covalent networks | Tunable properties and self-healing capabilities |
Sensors | Detection of glucose levels |
Mechanism of Action
The mechanism of action of boronic acid, 3-pyridinyl-, diethyl ester primarily involves its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates these reactions by providing a stable and reactive boron center.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
3-Pyridinylboronic Acid: The parent compound without ester groups.
Catechol Boronic Esters: Used in similar coupling reactions but with different reactivity profiles.
Uniqueness: Boronic acid, 3-pyridinyl-, diethyl ester is unique due to its combination of a pyridine ring and diethyl ester groups, which provide distinct reactivity and solubility properties compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
Boronic acids, including Boronic acid, 3-pyridinyl-, diethyl ester , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various therapeutic areas, and relevant research findings.
Boronic acids possess a boron atom bonded to a hydroxyl group and an organic moiety. The structure of 3-pyridinyl diethyl boronic acid features a pyridine ring that enhances its reactivity and biological compatibility. The presence of the diethyl ester group further influences its solubility and bioavailability.
Mechanisms of Biological Activity
-
Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes. They have been identified as promising inhibitors of:
- Proteasomes : Compounds targeting proteasomal degradation pathways are crucial in cancer therapy .
- Tyrosine Kinases : These enzymes play significant roles in cell signaling and cancer progression .
- β-lactamase : Inhibitors of this enzyme can restore the efficacy of β-lactam antibiotics against resistant bacteria .
- Anticancer Activity : Research indicates that boronic acids exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, one study reported that a derivative showed an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating significant anticancer potential .
- Antibacterial Properties : Boronic acids demonstrate antibacterial activity against various pathogens, including Escherichia coli. The mechanism often involves the inhibition of bacterial protein synthesis through targeting leucyl-tRNA synthetase .
- Antioxidant Effects : Certain boronic acid derivatives exhibit strong antioxidant properties, which can protect cells from oxidative stress. For example, a synthesized compound showed effective radical scavenging activities with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | Selective cytotoxicity (MCF-7) | |
Antibacterial | Inhibition of protein synthesis | |
Enzyme Inhibition | Proteasome, Tyrosine Kinase | |
Antioxidant | Radical scavenging |
Case Study: Anticancer Activity
In a detailed study on the anticancer properties of boronic acid derivatives, researchers synthesized several compounds and evaluated their effects on prostate cancer cell lines (LAPC-4, PC-3). The results demonstrated that specific substitutions on the boronic acid structure significantly influenced antiproliferative activity. Notably, compounds with chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of boronic acid derivatives against E. coli. The compounds were tested at varying concentrations, revealing that certain derivatives effectively inhibited bacterial growth at concentrations as low as 6.50 mg/mL . This highlights the potential for developing new antibiotics from boronic acid derivatives.
Properties
CAS No. |
183158-31-8 |
---|---|
Molecular Formula |
C9H14BNO2 |
Molecular Weight |
179.03 g/mol |
IUPAC Name |
diethoxy(pyridin-3-yl)borane |
InChI |
InChI=1S/C9H14BNO2/c1-3-12-10(13-4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
FIYNWUOJCBNBCZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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